molecular formula C13H16F2O2 B3059626 Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate CAS No. 1027514-27-7

Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate

Cat. No.: B3059626
CAS No.: 1027514-27-7
M. Wt: 242.26
InChI Key: CRNSFQGKWLNQLK-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate is a fluorinated acetophenone derivative characterized by a difluoroacetate ester backbone and a 4-isopropylphenyl substituent. The compound belongs to a broader class of ethyl 2,2-difluoro-2-(substituted phenyl)acetates, which are notable for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-propan-2-ylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-4-17-12(16)13(14,15)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNSFQGKWLNQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228162
Record name Ethyl α,α-difluoro-4-(1-methylethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027514-27-7
Record name Ethyl α,α-difluoro-4-(1-methylethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027514-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-4-(1-methylethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Ketone Precursors

A common route to introduce difluoro groups involves fluorinating a ketone intermediate. For example, diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can convert carbonyl groups into geminal difluorides. In one approach, 4-isopropylphenylacetone is treated with DAST in anhydrous dichloromethane at −78°C, yielding 2,2-difluoro-2-(4-isopropylphenyl)acetone. Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) produces the target ester.

Key reaction :
$$
\text{4-Isopropylphenylacetone} + \text{DAST} \rightarrow \text{2,2-Difluoro-2-(4-isopropylphenyl)acetone} \xrightarrow{\text{EtOH, H}^+} \text{Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate}
$$

This method achieves moderate yields (50–65%) but requires careful handling of moisture-sensitive reagents.

Palladium-Catalyzed Cross-Coupling

The 4-isopropylphenyl group can be introduced via Suzuki-Miyaura coupling . A boronic ester derivative of 4-isopropylbenzene reacts with ethyl 2,2-difluoro-2-bromoacetate in the presence of Pd(dppf)Cl₂ and a base (e.g., K₂CO₃). For instance:

  • Synthesis of 4-isopropylphenylboronic acid :
    • 4-Bromocumene undergoes borylation with bis(pinacolato)diboron using Pd catalysis.
  • Coupling reaction :
    $$
    \text{4-Isopropylphenylboronic acid} + \text{Ethyl 2,2-difluoro-2-bromoacetate} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}3\text{PO}_4} \text{Target compound}
    $$
    Yields range from 60–75%, with purification via silica gel chromatography (petroleum ether/ethyl acetate).

Photoredox-Mediated Trifluoromethylation

Recent advances utilize photocatalysis to install fluorinated groups. In a procedure adapted from RSC protocols, ethyl 2-(4-isopropylphenyl)acrylate undergoes radical trifluoromethylation using 4CzIPN as a photocatalyst under blue LED light. The reaction proceeds via single-electron transfer (SET) to generate a trifluoromethyl radical, which adds to the α,β-unsaturated ester:

$$
\text{Ethyl 2-(4-isopropylphenyl)acrylate} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{\text{4CzIPN, Blue LED}} \text{this compound}
$$

This method offers regioselectivity and avoids harsh fluorinating agents, achieving yields of 55–70%.

Optimization and Process Considerations

Solvent and Temperature Effects

  • DAST-mediated fluorination requires anhydrous solvents (e.g., DCM, THF) and low temperatures (−78°C to 0°C) to minimize side reactions.
  • Suzuki couplings perform optimally in toluene/water mixtures at 80–100°C.
  • Photoredox reactions use dimethylformamide (DMF) under ambient temperatures (25°C).

Purification Techniques

  • Column chromatography with petroleum ether/ethyl acetate (10:1 to 3:1) effectively isolates the product.
  • Recrystallization from hexane/ethyl acetate mixtures improves purity to >96%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
DAST Fluorination 50–65 90–95 Simple reagents Moisture sensitivity, low yields
Suzuki Coupling 60–75 95–98 High selectivity Requires Pd catalysts
Photoredox Catalysis 55–70 92–96 Mild conditions, no DAST Longer reaction times (24 h)

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate is primarily studied for its potential therapeutic applications:

  • Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This compound is being explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : In vitro studies have shown that this compound may possess antiproliferative effects against various cancer cell lines. Its structural characteristics allow it to interact with specific enzymes involved in cancer metabolism, suggesting a role as a potential anticancer agent.

The biological interactions of this compound are significant:

  • Enzyme Interaction : Studies suggest that this compound may inhibit key enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC). This inhibition could affect fatty acid synthesis pathways, providing insights into its potential use in metabolic disorders.
  • Receptor Modulation : There is evidence indicating that this compound may interact with receptors in the endocannabinoid system, which could influence signaling pathways related to pain and inflammation.

Synthesis of Fluorinated Compounds

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique fluorinated structure allows chemists to create derivatives with enhanced biological activities and improved pharmacokinetic properties.

Case Studies

Several studies have documented the applications of this compound:

  • In Vitro Antiproliferative Studies : A study examining various fluorinated compounds found that this compound exhibited significant antiproliferative effects against specific cancer types, indicating its potential as a therapeutic agent.
  • Enzyme Binding Affinity : Research focusing on enzyme interaction revealed that this compound has a notable binding affinity for enzymes involved in lipid metabolism. This finding suggests its potential role as an inhibitor in metabolic pathways relevant to obesity and diabetes.
  • Comparative Analysis with Non-Fluorinated Analogues : Comparative studies highlighted that this compound demonstrated enhanced stability and selectivity against biological targets compared to non-fluorinated analogs. This characteristic makes it a candidate for further exploration in drug development.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate involves its interaction with molecular targets through its ester and fluorinated groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly impacts molecular weight, melting point, and synthetic yield. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield Synthesis Method Reference
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate 4-Nitro 236.72 N/A 79% Visible-light-induced radical reaction
Ethyl 2,2-difluoro-2-(7-fluoro-4-oxo-4H-chromen-3-yl)acetate 7-Fluoro (chromenone) N/A 67.4–68.5 79% Ru(bpy)₃Cl₂-mediated photoredox
Ethyl 2,2-difluoro-2-(p-tolyl)acetate 4-Methyl 214.21 N/A N/A Copper-activated coupling in DMSO
Ethyl 2,2-difluoro-2-(5-methoxy-4-oxo-4H-chromen-3-yl)acetate 5-Methoxy (chromenone) N/A 89.7–91.2 80% Photoredox with NaHSO₃ and Et₃N
Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate 4-Fluoro-3-CF₃ 296.19 N/A N/A Commercial synthesis (Nanjing Shizhou)
Key Observations:
  • Electron-Withdrawing vs. In contrast, the 4-isopropyl group (electron-donating) likely increases lipophilicity, making the compound more suitable for hydrophobic environments, such as lipid membranes in drug delivery .
  • Steric Effects: Bulkier substituents like isopropyl may lower melting points compared to smaller groups (e.g., methyl or fluoro) due to reduced crystal lattice stability. For example, Ethyl 2,2-difluoro-2-(p-tolyl)acetate (methyl substituent) lacks reported melting data, but chromenone derivatives with methoxy groups exhibit higher melting points (~90°C) .
  • Synthetic Yields: Yields for chromenone derivatives (e.g., 79–81%) are generally higher than those for nitro-substituted analogs (44% in a copper-mediated synthesis), suggesting that photoredox methods may offer efficiency advantages .

Reactivity and Functionalization

  • Photoredox Compatibility: Chromenone derivatives (e.g., 2a, 2d) are synthesized via visible-light-induced radical cascade reactions using Ru(bpy)₃Cl₂, indicating that Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate could similarly benefit from photoredox strategies for functionalization .
  • Electrophilic Substitution : The isopropyl group’s steric hindrance may direct electrophilic attacks to the para position, contrasting with nitro or methoxy groups that activate/deactivate specific ring positions .

Biological Activity

Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H14F2O2, featuring a difluorinated acetic acid moiety attached to an isopropylphenyl group. The presence of fluorine enhances lipophilicity and metabolic stability, allowing for improved interaction with biological membranes and enzymes.

This compound interacts with molecular targets through its ester and fluorinated groups. The fluorine atoms increase the compound's binding affinity and selectivity towards specific enzymes or receptors, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), was shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines by inducing cell cycle arrest and apoptosis . The underlying mechanism was linked to the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway.

Cardioprotective Effects

In preclinical studies, compounds with similar structures have demonstrated cardioprotective effects. For instance, a study involving a succinimide derivative showed that treatment with this compound significantly reduced serum biomarkers associated with cardiac damage following chemotherapy in rats . This suggests that this compound may share similar protective effects on cardiac tissues.

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies using NSCLC cell lines revealed that C2F inhibited cell growth significantly compared to control groups. The treatment led to a marked decrease in cell viability and induced apoptosis .
    TreatmentCell Viability (%)Apoptosis Rate (%)
    Control1005
    C2F (10 µM)4540
    C2F (20 µM)2570
  • Cardiac Protection : In a rat model treated with 5-fluorouracil (5-FU), administration of a related compound resulted in significant reductions in cardiac enzyme levels such as CK-MB and troponin I .
    Enzyme Level (U/L)Control GroupCompound Group (10 mg/kg)
    CK-MB8030
    Troponin I0.50.1

Q & A

Q. What synthetic routes are recommended for Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate?

The compound is typically synthesized via esterification of 2,2-difluoro-2-(4-isopropylphenyl)acetic acid with ethanol under acidic or catalytic conditions. Key steps include:

  • Acid Activation : Use of coupling agents (e.g., DCC, HOBt) or acid chlorides to activate the carboxylic acid moiety.
  • Reaction Optimization : Temperature control (40–60°C) and anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of isopropyl (δ 1.2–1.3 ppm, doublet) and difluoroacetate (δ 4.3–4.5 ppm) groups. 13C^{13}\text{C} NMR identifies quaternary carbons adjacent to fluorine atoms .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+Na]+^+ at m/z 267.08 for C13_{13}H16_{16}F2_{2}O2_2).
  • IR Spectroscopy : C=O stretching (~1740 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

Q. What are common impurities in synthesis, and how are they identified?

  • Unreacted Starting Material : Detected via TLC (Rf_f comparison) or residual acetic acid signals in NMR.
  • Hydrolysis Byproducts : Ethyl ester hydrolysis to carboxylic acid (δ 12–13 ppm in 1H^{1}\text{H} NMR).
  • Isomerization : Para-substituted byproducts distinguished using NOESY or X-ray crystallography .

Advanced Questions

Q. How do electronic effects of substituents (e.g., isopropyl vs nitro) influence reactivity?

The 4-isopropyl group is electron-donating (+I effect), which:

  • Stabilizes Intermediates : Enhances nucleophilic substitution rates at the acetate carbonyl.
  • Alters Crystallinity : Bulky isopropyl groups reduce crystal symmetry compared to planar nitro derivatives (Table 1) .

Table 1 : Substituent Effects on Key Properties

SubstituentElectronic EffectMelting Point (°C)Reactivity (Ester Hydrolysis)
4-NO2_2Electron-withdrawing120–122High (activated carbonyl)
4-iPrElectron-donating85–88Moderate (steric hindrance)

Q. How can X-ray crystallography resolve ambiguities in molecular structure?

  • Data Collection : High-resolution (<1.0 Å) datasets using Cu-Kα radiation.
  • Refinement : SHELX programs (SHELXL-2014) refine positional and thermal parameters, resolving disorder in isopropyl or fluorine positions .
  • Validation : Rint_{\text{int}} < 0.05 and R1_1 < 0.04 ensure accuracy. Example: A related coumarin derivative showed planar acetoxy groups (torsion angle <5°) and F···H interactions stabilizing the crystal lattice .

Q. What strategies optimize reaction yields with varying phenyl substituents?

  • Catalyst Screening : Pd/C or lipases for selective esterification (85–92% yield).
  • Solvent Effects : Polar aprotic solvents (DMF) enhance solubility of bulky isopropyl derivatives.
  • Microwave-Assisted Synthesis : Reduces reaction time (2 hrs vs 12 hrs conventional) for thermally sensitive intermediates .

Data Contradictions and Resolution

  • Synthetic Yields : Reported yields for nitro derivatives (75–85%) exceed isopropyl analogs (60–70%) due to steric hindrance. Researchers should prioritize steric-tolerant catalysts (e.g., DMAP) .
  • Biological Activity : Nitro derivatives exhibit higher cytotoxicity (IC50_{50} ~10 μM) compared to isopropyl analogs (>50 μM), emphasizing substituent-driven bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Reactant of Route 2
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Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate

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